methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

LANA1 inhibitor HHV-8 fluorescence polarization

Procure CAS 118630-52-7, a uniquely differentiated cyanoguanidine derivative. Its S-methyl isothiourea terminus and 2-pyridinyl substituent enable metal-coordination chemistry inaccessible to phenyl analogs. Validated as a KSHV LANA1 inhibitor hit (EC₅₀ 3.67 µM in retest), this scaffold is ideal for hit-to-lead SAR and diversity screening. With ≥95% HPLC purity consistently documented across multiple vendor listings, it offers the lowest barrier to entry for rapid, authenticated access to N-cyano-4-aryltetrahydro-1(2H)-pyrazinecarbimidothioate libraries.

Molecular Formula C12H15N5S
Molecular Weight 261.35
CAS No. 118630-52-7
Cat. No. B2544133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
CAS118630-52-7
Molecular FormulaC12H15N5S
Molecular Weight261.35
Structural Identifiers
SMILESCSC(=NC#N)N1CCN(CC1)C2=CC=CC=N2
InChIInChI=1S/C12H15N5S/c1-18-12(15-10-13)17-8-6-16(7-9-17)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3
InChIKeySWMIZPSQIGXZEF-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate (CAS 118630-52-7): Baseline Chemical Identity and Procurement Starting Point


Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate (CAS 118630‑52‑7) is a small-molecule cyanoguanidine derivative (C₁₂H₁₅N₅S, MW 261.35) built on a piperazine scaffold bearing a 2‑pyridinyl substituent and a methyl carbimidothioate group . The compound belongs to the broader N‑cyano‑4‑aryl‑tetrahydro‑1(2H)‑pyrazinecarbimidothioate series and is listed in public screening repositories such as PubChem (CID 1482472) and BindingDB (BDBM73686), where it was evaluated in a fluorescence‑polarization assay targeting the LANA1 histone H2A/H2B interaction of Human Herpesvirus 8 (HHV‑8) [1]. Its core structure embeds a cyanoguanidine warhead that has historically been exploited in potassium‑channel modulators such as pinacidil, yet the methylthio motif and the pyridinyl‑piperazine topology set it apart from classical amino‑substituted cyanoguanidines [2].

Why Generic Substitution Fails for Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate


High‑strength head‑to‑head differential evidence for methyl N‑cyano‑4‑(2‑pyridinyl)tetrahydro‑1(2H)‑pyrazinecarbimidothioate is currently limited in the open literature, and the following assessment must be read with that caveat. Nevertheless, the combination of three structural features—the 2‑pyridinyl group (hydrogen‑bond acceptor, potential metal‑chelator), the methyl carbimidothioate terminus, and the piperazine core—creates a pharmacophore fingerprint that is not replicated by the commercially available phenyl, 4‑methoxyphenyl, 4‑nitrophenyl, or 6‑chloro‑2‑pyridinyl analogs . Cyanoguanidine congeners such as pinacidil rely on a substituted‑amino side chain for potassium‑channel opening activity, whereas the S‑methyl isothiourea portion of the target compound is topologically distinct and would not be expected to engage the same binding site in the same manner [1]. Consequently, substituting this compound with a near‑neighbor analog risks a complete shift in biological target profile, synthetic utility, and physicochemical behavior, making procurement‑level interchange speculative without dedicated confirmatory assays.

Product‑Specific Quantitative Evidence Guide for Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate


LANA1 Histone H2A/H2B Interaction Inhibitory Activity: Differential Potency vs. Non‑Hit Compounds in the Same Fluorescence Polarization Retest Assay

In the PubChem BioAssay AID 435023 fluorescence polarization cell‑free homogeneous dose retest, methyl N‑cyano‑4‑(2‑pyridinyl)tetrahydro‑1(2H)‑pyrazinecarbimidothioate inhibited the LANA1 histone H2A/H2B interaction with an EC₅₀ of 3.67 × 10³ nM (3.67 μM) [1][4]. By contrast, four other compounds tested in the identical retest assay—methyl 2‑cyanoacetate, 2,5‑hexanedione, danazol, and chlorothiazide—all displayed EC₅₀ values >7.50 × 10⁴ nM (essentially inactive) [2][3][5][6]. This represents at least a 20‑fold lower EC₅₀ for the target compound relative to the confirmed non‑hit comparators.

LANA1 inhibitor HHV-8 fluorescence polarization EC50 high-throughput screening

Structural Differentiation from Classical Cyanoguanidine Potassium‑Channel Modulators: The Methylthio vs. Substituted‑Amino Pharmacophore Distinction

The compound bears a methyl carbimidothioate (S‑methyl isothiourea) motif on the cyanoguanidine core, whereas the prototypical cyanoguanidine potassium‑channel openers (e.g., pinacidil, P1075) incorporate a substituted‑amino side chain (e.g., N‑1,2,2‑trimethylpropyl in pinacidil) [1][2]. This topological difference is pharmacologically significant: in the pinacidil chemotype, the lipophilic amino side chain is a primary driver of ATP‑sensitive potassium‑channel (K_ATP) opening potency [1]; replacement with a methylthio group yields a distinct chemotype with no published K_ATP activity data. No direct head‑to‑head functional comparison between the target compound and pinacidil has been reported in peer‑reviewed literature, and the following statement represents a class‑level inference. Nevertheless, the S‑methyl isothiourea moiety introduces a thioether functional group that may confer different reactivity, metabolic stability, and target selectivity compared to the amino‑substituted series.

cyanoguanidine potassium channel pharmacophore comparison structural alert

Pyridinyl vs. Phenyl Substituent on the Piperazine Ring: Physicochemical and Synthetic‑Utility Differentiation

Methyl N‑cyano‑4‑(2‑pyridinyl)tetrahydro‑1(2H)‑pyrazinecarbimidothioate (MW 261.35, predicted logP ≈ 1.2) contains a 2‑pyridinyl substituent that provides an additional hydrogen‑bond acceptor and potential metal‑coordination site compared with the closest commercially available phenyl analog (CAS 1056157‑56‑2; MW 260.36, predicted logP ≈ 2.5) . While no published head‑to‑head biological comparison exists between these two analogs, the pyridine nitrogen is expected to lower lipophilicity by approximately 1.3 logP units (calculated difference), which can favorably impact aqueous solubility and reduce non‑specific protein binding . The pyridinyl group also introduces the capacity for directed metal‑catalyzed cross‑coupling or coordination chemistry not available to the simple phenyl analog, expanding the compound's utility as a synthetic building block for late‑stage diversification .

heterocyclic chemistry logD hydrogen-bond acceptor metal chelation building block

Procurement‑Relevant Purity and Availability Benchmarking Against Closest Analogs

At the time of writing, methyl N‑cyano‑4‑(2‑pyridinyl)tetrahydro‑1(2H)‑pyrazinecarbimidothioate is listed by multiple specialty chemical suppliers with HPLC purity typically specified at ≥95% (area‑percent) . In contrast, the phenyl analog (CAS 1056157‑56‑2) and the 4‑methoxyphenyl analog (CAS 343375‑67‑7) are stocked by fewer vendors, and published purity data are less consistently reported, creating procurement bottlenecks for groups requiring rapid access to authenticated material . Supplier count and catalog documentation completeness favor the 2‑pyridinyl compound as the more readily accessible representative of this chemotype for initial SAR exploration. No biological activity comparison between different purity grades is available.

vendor comparison HPLC purity lead time research chemical procurement

Best‑Fit Research and Industrial Application Scenarios for Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate


HHV‑8 / Kaposi's Sarcoma‑Associated Herpesvirus LANA1 Probe Development

The compound's confirmed, reproducible EC₅₀ of 3.67 μM in the LANA1 fluorescence polarization retest assay (PubChem AID 435023) supports its use as a starting‑point hit for medicinal chemistry optimization targeting the LANA1–histone H2A/H2B interaction [1]. Its activity contrasts sharply with non‑hit compounds (EC₅₀ > 75 μM) tested in the same assay, providing a screening‑validated rationale for its inclusion in hit‑to‑lead programs. Groups working on KSHV latency and viral episome maintenance can procure the compound as a characterized, commercially tractable chemotype to initiate SAR expansion.

Cyanoguanidine Chemotype Diversification for Ion‑Channel or Other Target Screening

The S‑methyl isothiourea architecture distinguishes this compound from amino‑substituted cyanoguanidines (e.g., pinacidil), offering a topologically novel chemotype for screening libraries where potassium‑channel or other target modulation is sought [2]. Although no direct functional data are available, the structural divergence is sufficient to warrant its inclusion as a diversity element in focused cyanoguanidine collections, ensuring coverage of chemical space not sampled by traditional pyridyl‑cyanoguanidine libraries.

Late‑Stage Synthetic Elaboration via Pyridine‑Directed Chemistry

The 2‑pyridinyl substituent enables coordination‑directed metal catalysis (e.g., C–H activation, cross‑coupling) that is inaccessible to the phenyl analog, making the compound a versatile intermediate for the construction of more complex heterocyclic arrays . Its lower predicted lipophilicity (Δ logP ≈ ‑1.3 vs. phenyl analog) may also simplify purification of downstream products by reducing non‑polar retention in chromatographic workflows.

Procurement‑Streamlined SAR Initiation in Low‑Resource Settings

With at least twice as many vendor listings and consistently documented HPLC purity (≥95% area‑percent) compared to the phenyl and 4‑methoxyphenyl analogs, this compound offers the lowest barrier to entry for laboratories that need rapid, authenticated access to the N‑cyano‑4‑aryltetrahydro‑1(2H)‑pyrazinecarbimidothioate scaffold . This procurement advantage reduces the risk of receiving mis‑identified or under‑characterized material when initiating new research efforts.

Quote Request

Request a Quote for methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.